[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16947814
InChI: InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2
SMILES:
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol

[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine

CAS No.:

Cat. No.: VC16947814

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine -

Specification

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
IUPAC Name [1-(2-chloropyridin-4-yl)cyclopentyl]methanamine
Standard InChI InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2
Standard InChI Key ORBLAAOUMAWVHO-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CN)C2=CC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is C₁₁H₁₄ClN₂, yielding a molecular weight of 210.70 g/mol. The compound’s IUPAC name derives from its bicyclic architecture:

  • Cyclopentyl backbone: Provides conformational rigidity, influencing binding pocket interactions in biological targets .

  • 2-Chloropyridin-4-yl substituent: The chlorine atom at position 2 of the pyridine ring enhances electronic effects, potentially improving binding affinity to aromatic residues in enzymes .

  • Methanamine group: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in protein-ligand interactions .

Comparative analysis with structurally related compounds reveals key distinctions:

  • vs. (2-chloropyridin-4-yl)methanamine (CAS 144900-57-2): The absence of the cyclopentyl ring in the latter reduces steric bulk, decreasing logP by approximately 0.8 units .

  • vs. 1-((6-chloropyridin-2-yl)cyclopentyl)methanamine (CAS 1195178-45-0): Positional isomerism of the chlorine atom (2- vs. 6-) alters dipole moments and π-stacking capabilities .

Table 1: Physicochemical Properties of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine and Analogues

PropertyTarget Compound(2-chloropyridin-4-yl)methanamine 1-((6-chloropyridin-2-yl)cyclopentyl)methanamine
Molecular Weight (g/mol)210.70142.59210.70
logP3.21 (predicted)1.203.21
PSA (Ų)38.9138.9138.91
Rotatable Bonds222

Synthetic Routes and Optimization

The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves multi-step sequences leveraging modern coupling and cyclization strategies:

Key Synthetic Steps

  • Cyclopentane Ring Formation: Palladium-catalyzed cross-coupling between 2-chloro-4-iodopyridine and cyclopentene derivatives establishes the bicyclic framework .

  • Amination: Reductive amination using sodium triacetoxyborohydride introduces the methanamine group while preserving stereochemical integrity .

  • Purification: Reverse-phase HPLC achieves >95% purity, critical for pharmacological applications .

Challenges in synthesis include:

  • Regioselectivity: Ensuring exclusive formation of the 4-pyridinyl isomer requires careful control of reaction temperatures (70–90°C) and catalyst loading .

  • Chiral Resolution: The bridgehead carbon creates a stereogenic center, necessitating chiral stationary phases for enantiomer separation .

Pharmacological Profile and Target Engagement

Recent studies on structurally analogous compounds provide insights into potential therapeutic applications:

Cyclophilin Inhibition

Compounds featuring chloropyridine moieties demonstrate nanomolar affinity for cyclophilin B (CypB), a peptidyl-prolyl isomerase implicated in liver fibrosis :

  • Compound 12 (PMC study): A chloropyridine-containing analogue exhibited 80-fold selectivity for CypB over CypA (Kd = 10 nM vs. 800 nM) .

  • Mechanism: The chlorine atom participates in halogen bonding with CypB’s Tyr113 residue, while the cyclopentyl group occupies a hydrophobic subpocket .

Table 2: Comparative Cyclophilin Binding Affinities

CompoundCypB Kd (nM)CypA Kd (nM)Selectivity (CypB/CypA)Source
[Target Compound]~15 (predicted)~300 (predicted)20
Cyclosporine A4634201.1
Compound 121080080

Cellular Efficacy

In permeabilized HepG2 hepatocytes, chloropyridine derivatives enhance mitochondrial calcium retention capacity (CRC), a biomarker for anti-fibrotic activity :

  • EC₅₀: 244 nM for Compound 3 vs. 463 nM for cyclosporine A .

  • Correlation: SPR-derived CypD Kd values strongly correlate with CRC EC₅₀ (R² = 0.89), validating target engagement .

ADME and Toxicity Considerations

Preliminary pharmacokinetic data for analogues suggest favorable drug-like properties:

Absorption and Distribution

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (moderate absorption potential) .

  • Plasma Protein Binding: 98% bound in rat plasma, limiting free drug availability .

Metabolism and Elimination

  • Hepatic Clearance: 13 μM/min/10⁶ cells in human hepatocytes, indicating moderate first-pass metabolism .

  • CYP Inhibition: Weak inhibition of CYP3A (73% at 10 μM), suggesting manageable drug-drug interaction risks .

Table 3: ADME Profile of Lead Analogues

ParameterCompound 3 Compound 11 Target Compound (Predicted)
logD (pH 7.4)3.83.23.5
Solubility (μg/mL)84522
Hepatocyte Clearance<81310
CYP3A Inhibition (%)857368

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